
Clofentezine Metabolite 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofentezine is an acaricide, primarily used as an ovicide with some activity on early motile stages . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .
Molecular Structure Analysis
The molecular structure of Clofentezine is 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine . The molecular formula is C14H8Cl2N4 and the molecular weight is 303.1 g/mol .Physical And Chemical Properties Analysis
Clofentezine is a magenta crystalline solid that is odorless . It has a low aqueous solubility and is not volatile . It is moderately persistent in soil systems but tends not to be in aquatic systems .Applications De Recherche Scientifique
Pesticide Risk Assessment
Field
This application falls under the field of Environmental Science and Toxicology .
Application Summary
Clofentezine is used as an active substance in pesticides. The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of clofentezine .
Methods and Procedures
The risk assessment involved evaluating the potential impact of clofentezine on various environmental compartments such as soil, groundwater, surface water, air, and food of both plant and animal origin .
Results and Outcomes
Acaricide in Agriculture
Field
This application is in the field of Agriculture and Pest Management .
Application Summary
Clofentezine is used as an acaricide (a pesticide that kills mites and ticks). It was evaluated by the Joint Meeting on Pesticide Residues (JMPR) for its residue levels in various crops .
Methods and Procedures
The manufacturer supplied information on the identity, metabolism, environmental fate, residue analysis, use pattern, residues resulting from supervised trials on various crops, and the fate of residues during storage and processing .
Results and Outcomes
The JMPR established specifications for clofentezine and its formulation based on the supplied information. The report also included information on Good Agricultural Practices (GAP) and enforcement methods .
Residue Analysis in Food Safety
Field
This application is in the field of Food Safety and Quality Control .
Application Summary
The Joint Meeting on Pesticide Residues (JMPR) conducted a review of the residue levels of Clofentezine in various crops .
Methods and Procedures
The manufacturer provided information on the residue analysis, use pattern, residues resulting from supervised trials on various crops, and the fate of residues during storage and processing .
Results and Outcomes
The JMPR established specifications for Clofentezine based on the supplied information. The report also included information on Good Agricultural Practices (GAP) and enforcement methods .
Environmental Fate Study
Field
This application is in the field of Environmental Chemistry and Ecotoxicology .
Application Summary
Studies were conducted to understand the environmental fate of Clofentezine, including its metabolism and degradation in the environment .
Methods and Procedures
The manufacturer provided information on the identity, metabolism, and environmental fate of Clofentezine .
Results and Outcomes
The studies provided insights into the environmental behavior of Clofentezine, including its persistence and degradation in various environmental compartments .
Safety And Hazards
Propriétés
Numéro CAS |
107573-63-7 |
|---|---|
Nom du produit |
Clofentezine Metabolite 3 |
Formule moléculaire |
C15H11ClN4OS |
Poids moléculaire |
330.8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
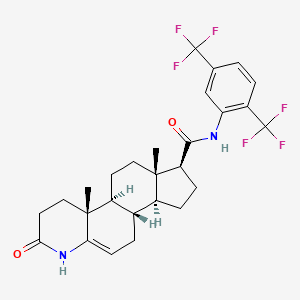
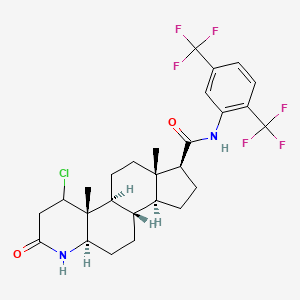
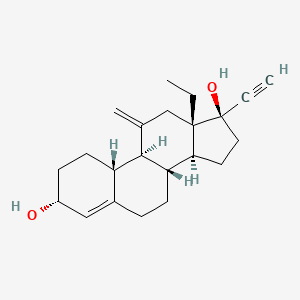
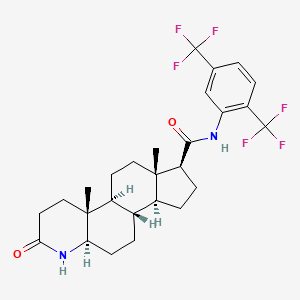
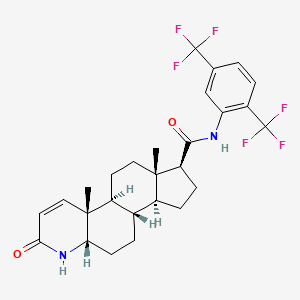
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
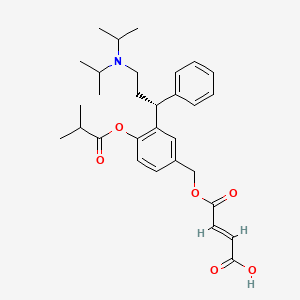
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)